REACTION_CXSMILES
|
[C:1]([NH:18][CH2:19][C:20]([OH:22])=O)([O:3][CH2:4][CH:5]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:2].N1C=CC=CC=1.N1C(F)=NC(F)=NC=1[F:31]>ClCCl>[C:1]([NH:18][CH2:19][C:20]([F:31])=[O:22])([O:3][CH2:4][CH:5]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]2[C:6]1=[CH:7][CH:8]=[CH:9][CH:10]=2)=[O:2]
|
Name
|
|
Quantity
|
5.02 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC(=O)O
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.36 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
2.27 g
|
Type
|
reactant
|
Smiles
|
N1=C(F)N=C(F)N=C1F
|
Name
|
Ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Type
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CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
the resulting slurry was filtered
|
Type
|
ADDITION
|
Details
|
The filtrate was poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC(=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |